Afacifenacin

Description

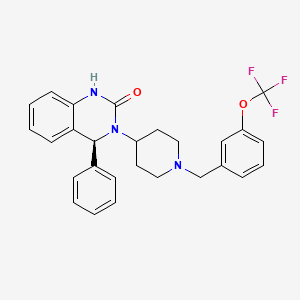

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMFEAYOMCXAQ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236616 | |

| Record name | Afacifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877606-63-8 | |

| Record name | Afacifenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afacifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFACIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Precision of Afacifenacin: A Deep Dive into its M3-Selective Muscarinic Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the mechanism of action of Afacifenacin (also known as Darifenacin), a potent and selective M3 muscarinic receptor antagonist. Developed for the treatment of overactive bladder (OAB), its targeted mode of action presents a significant advancement in minimizing the systemic side effects often associated with non-selective antimuscarinic agents. This document will delve into the molecular interactions, signaling pathways, and the experimental validation of this compound's pharmacological profile.

Core Mechanism: Selective Antagonism of the M3 Muscarinic Receptor

This compound functions as a competitive antagonist at the muscarinic acetylcholine (ACh) M3 receptors.[1][2] These receptors are predominantly located on the smooth muscle of the urinary bladder, gastrointestinal tract, and in salivary glands.[1][3] In patients with overactive bladder, involuntary bladder contractions are mediated by the binding of acetylcholine to M3 receptors on the detrusor muscle.[2] By selectively blocking these M3 receptors, this compound inhibits the action of acetylcholine, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of urgency, frequency, and urge incontinence.

The clinical efficacy of this compound in treating OAB is directly attributed to this targeted antagonism. Its high selectivity for M3 receptors over other muscarinic receptor subtypes (M1, M2, M4, M5) is a key pharmacological feature. This selectivity is believed to contribute to a more favorable side-effect profile, particularly concerning central nervous system (CNS) and cardiovascular effects, which are often mediated by M1 and M2 receptors, respectively.

Quantitative Pharmacodynamics: Receptor Binding and Selectivity

The selectivity of this compound for the M3 muscarinic receptor subtype has been quantified through various in vitro studies. These studies are crucial for understanding its targeted therapeutic action and reduced potential for off-target side effects.

| Parameter | Receptor Subtype | Value | Fold Selectivity (vs. M3) | Reference |

| Binding Affinity (Ki) | M3 | - | - | |

| M1 | - | 9-fold lower affinity | ||

| M2 | - | 59-fold lower affinity | ||

| M4 | - | 59-fold lower affinity | ||

| M5 | - | 12-fold lower affinity | ||

| Functional Affinity | M3 vs. M2 | - | 32.4-fold |

Note: Specific Ki values were not consistently available across the search results, but the fold-selectivity is well-documented.

Signaling Pathway of M3 Receptor Antagonism

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. This compound, as a competitive antagonist, prevents this cascade.

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Characterizing this compound

The pharmacological profile of this compound has been established through a series of key experiments. The methodologies for these are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells recombinantly expressing human M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cell membranes are isolated through centrifugation.

-

Incubation: The membrane preparations are incubated with a specific tritiated radioligand (e.g., [³H]-N-methylscopolamine or subtype-selective radioligands) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional antagonist activity of this compound at M2 and M3 receptors.

Methodology for M3 Receptor (Phosphoinositide Turnover):

-

Cell Culture: CHO cells expressing the human M3 receptor are cultured.

-

Agonist Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.

-

Measurement: The accumulation of inositol phosphates (a downstream product of M3 receptor activation) is measured.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified to determine its functional antagonist potency.

Methodology for M2 Receptor (cAMP Accumulation):

-

Cell Culture: CHO cells expressing the human M2 receptor are used.

-

Stimulation and Inhibition: The cells are treated with forskolin to stimulate cyclic AMP (cAMP) production. A muscarinic agonist is then added to inhibit this forskolin-stimulated cAMP accumulation (a characteristic of M2 receptor activation). This is performed in the presence of varying concentrations of this compound.

-

Measurement: The levels of cAMP are measured.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is determined to assess its functional antagonist activity at the M2 receptor.

Caption: Experimental workflow for characterizing this compound's receptor binding and functional activity.

Conclusion

This compound's mechanism of action is characterized by its high selectivity as a competitive antagonist for the M3 muscarinic receptor. This selectivity, validated through rigorous in vitro binding and functional assays, underpins its clinical efficacy in the treatment of overactive bladder. By precisely targeting the primary receptor responsible for detrusor muscle contraction, this compound offers a therapeutic advantage in minimizing off-target side effects. This targeted approach represents a cornerstone in the pharmacological management of OAB, providing a valuable tool for clinicians and an important area of continued research for drug development professionals.

References

Afacifenacin: An In-depth Technical Guide on a Novel Muscarinic Receptor Antagonist

Notice to the Reader: As of late 2025, detailed preclinical and clinical data for Afacifenacin, including specific binding affinities, functional assay results, and comprehensive experimental protocols, are not extensively available in the public domain. While mentioned as a muscarinic receptor antagonist in development for overactive bladder, the specific quantitative data required for a comprehensive technical guide remains proprietary or unpublished.

This guide will, therefore, provide a foundational understanding of the expected mechanism of action of this compound based on its classification as a muscarinic receptor antagonist. To illustrate the type of data and experimental approaches relevant to this class of drugs, information on the well-characterized M3 selective muscarinic antagonist, Darifenacin , will be used as a representative example. This will serve as a template for the kind of in-depth analysis that would be applied to this compound once more data becomes available.

Introduction to Muscarinic Receptor Antagonism for Overactive Bladder

Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh acts on muscarinic receptors, with the M3 subtype being the principal mediator of detrusor contraction.

Muscarinic receptor antagonists competitively block the effects of ACh at these receptors, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB. The five muscarinic receptor subtypes (M1-M5) are distributed throughout the body, and a lack of selectivity for the M3 receptor can lead to off-target side effects such as dry mouth (M1/M3 in salivary glands), constipation (M3 in the gastrointestinal tract), and central nervous system effects (M1 in the brain). This compound is anticipated to be a selective antagonist for the M3 receptor to minimize such side effects.

Mechanism of Action and Signaling Pathways

This compound, as a muscarinic receptor antagonist, is expected to competitively inhibit the binding of acetylcholine to muscarinic receptors on smooth muscle cells of the bladder. The primary target is the M3 muscarinic acetylcholine receptor (mAChR).

M3 Receptor Signaling Pathway (Gq-coupled):

Upon binding of acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 family of G-proteins. This initiates a signaling cascade resulting in smooth muscle contraction. Antagonism by a compound like this compound would block this pathway.

Caption: M3 receptor signaling pathway and the inhibitory action of an antagonist.

Quantitative Data (Representative Data for Darifenacin)

The following tables summarize the kind of quantitative data that would be essential for characterizing this compound. The data presented here is for the M3 selective antagonist, Darifenacin.

Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Darifenacin

| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki M2 / Ki M3) | Selectivity Ratio (Ki M1 / Ki M3) |

| M1 | 6.3 | - | 9.0 |

| M2 | 39.8 | 59.4 | - |

| M3 | 0.67 | - | - |

| M4 | 40.7 | 60.7 | - |

| M5 | 8.9 | 13.3 | - |

Data compiled from representative preclinical studies. Ki values are a measure of binding affinity; a lower value indicates higher affinity.

Table 2: Functional Antagonist Potency (IC50 values) of Darifenacin

| Assay | Tissue/Cell Line | Receptor Target | IC50 (nM) |

| Inhibition of Carbachol-induced Contraction | Guinea Pig Bladder | M3 | 8.9 |

| Inhibition of Carbachol-induced Contraction | Guinea Pig Ileum | M3 | 12.6 |

| Inhibition of Pilocarpine-induced Salivation | Rat Salivary Gland | M1/M3 | 31.6 |

IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel muscarinic receptor antagonists. Below are representative protocols for key experiments.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound (this compound).

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from these curves.

-

Ki Calculation: The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vitro Functional Assays (e.g., Organ Bath Studies)

These assays measure the functional potency of an antagonist in inhibiting agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Smooth muscle strips from guinea pig bladder or ileum are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the maximal contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (this compound) for a defined period.

-

Post-Antagonist Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value or by determining the IC50 for inhibition of a submaximal agonist concentration.

Preclinical and Clinical Development (Anticipated)

The development pathway for this compound would be expected to follow a standard trajectory for pharmaceuticals.

Preclinical Phase:

-

In vitro characterization of binding and functional activity.

-

In vivo studies in animal models (e.g., rats, guinea pigs) to assess efficacy in reducing bladder contractions and to evaluate the selectivity for the bladder over other organs (e.g., salivary glands).

-

Pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicology studies.

Clinical Phase:

-

Phase I: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers.

-

Phase II: Dose-ranging studies to determine the optimal dose for efficacy and safety in patients with OAB.

-

Phase III: Large-scale, randomized, placebo-controlled trials to confirm efficacy and safety in a broader patient population.

-

Regulatory Submission and Approval: Submission of a New Drug Application (NDA) to regulatory authorities like the FDA and EMA.

Conclusion

While specific data on this compound is not yet publicly available, its classification as a muscarinic receptor antagonist for the treatment of overactive bladder places it within a well-understood class of therapeutic agents. The technical information and methodologies presented in this guide, using Darifenacin as a proxy, outline the necessary framework for the comprehensive evaluation of this compound. As data from preclinical and clinical studies emerge, a more detailed and specific technical guide can be compiled. The key determinants of its clinical utility will be its selectivity for the M3 receptor subtype, its efficacy in managing OAB symptoms, and its overall safety and tolerability profile.

The Discovery and Synthesis of Darifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. It is intended for researchers, scientists, and professionals involved in drug development. This document details the pharmacological properties of Darifenacin, presents its signaling pathway, and offers a comprehensive, step-by-step synthetic protocol. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Darifenacin, marketed under the trade name Enablex®, is a medication used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Its therapeutic effect stems from its selective antagonism of the M3 muscarinic acetylcholine receptors, which are primarily responsible for mediating bladder muscle contractions.[3] This selectivity for the M3 receptor subtype is a key characteristic of Darifenacin, potentially offering a favorable side-effect profile compared to non-selective antimuscarinic agents.[4]

Discovery and Pharmacological Profile

The development of Darifenacin was driven by the need for a more selective pharmacotherapy for OAB, aiming to minimize the adverse effects associated with older, non-selective antimuscarinic drugs.

Mechanism of Action

Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5. The M3 receptors are predominantly located on the detrusor muscle of the bladder, where their activation by acetylcholine leads to muscle contraction. By blocking these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.

Signaling Pathway

The binding of acetylcholine to M3 receptors on the detrusor muscle initiates a signaling cascade involving the hydrolysis of phosphoinositides, which ultimately leads to muscle contraction. Darifenacin competitively inhibits this initial binding step, thereby blocking the downstream signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Darifenacin, including its binding affinities for muscarinic receptor subtypes and its inhibitory concentrations.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

| Compound | M1 | M2 | M3 | M4 | M5 |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

Source: Data presented as mean pKi values.

Table 2: Inhibitory Constants (Ki) and IC50 Values

| Parameter | Value | Receptor/Channel | Notes |

| Ki | 3.1 nM | M3 Receptor | - |

| IC50 | 276 nM | hERG Channel | Safety margin of 89-fold vs. M3 affinity. |

| IC50 | 0.34 µM | Kv currents | In coronary arterial smooth muscle cells. |

Synthesis of Darifenacin

The synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine derivative with a substituted benzofuran. The following sections provide a detailed experimental protocol for a common synthetic route.

Synthetic Scheme

Experimental Protocol

Step 1: Synthesis of (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide (Darifenacin free base)

-

To a stirred solution of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (5.6 g, 0.02 mol) in acetonitrile, add anhydrous potassium carbonate (K₂CO₃).

-

Add 5-(2-bromoethyl)benzo[2,3-b]furan (4.54 g, 0.02 mol) to the reaction mixture.

-

Reflux the mixture for an appropriate time until the reaction is complete (monitor by TLC or HPLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Darifenacin free base.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

Step 2: Formation of Darifenacin Hydrobromide

-

Dissolve the purified Darifenacin free base in a suitable solvent such as acetone.

-

To this solution, add 48% aqueous hydrobromic acid (HBr) dropwise with stirring.

-

Continue stirring until precipitation is complete.

-

Filter the precipitated solid, wash with a small amount of cold acetone, and dry under vacuum to yield Darifenacin hydrobromide.

-

The final product can be recrystallized from a suitable solvent system (e.g., acetone/water or acetic acid/water) to achieve high purity.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of Darifenacin and for quantifying its related substances.

Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 7 with triethylamine) and an organic modifier like acetonitrile and/or methanol. A common ratio is 40:30:30 (v/v/v) buffer:acetonitrile:methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Retention Time: The retention time for Darifenacin under these conditions is approximately 4.2 minutes.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Darifenacin in treating the symptoms of overactive bladder.

Table 3: Summary of Clinical Trial Data

| Parameter | Darifenacin 7.5 mg/day | Darifenacin 15 mg/day | Placebo |

| Reduction in incontinence episodes/week | -68.4% | -76.8% | - |

| Reduction in micturition frequency | Significant vs. placebo | Significant vs. placebo | - |

| Increase in bladder capacity | Significant vs. placebo | Significant vs. placebo | - |

Source: Pooled data from three Phase III clinical trials.

Conclusion

Darifenacin is a well-established, selective M3 muscarinic receptor antagonist that offers an effective treatment for overactive bladder. Its synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile is well-characterized. This guide provides a comprehensive overview of the key technical aspects related to the discovery and synthesis of Darifenacin, serving as a valuable resource for professionals in the field of drug development.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Pharmacological Profile of Darifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin is a potent and selective muscarinic M3 receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological profile of darifenacin, a competitive antagonist of muscarinic receptors utilized in the treatment of overactive bladder (OAB).[2][3] By selectively targeting the M3 receptor subtype, darifenacin effectively reduces urinary bladder smooth muscle contractions while potentially minimizing side effects associated with non-selective antimuscarinic agents.[2][4] This document details its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and visualizations to facilitate a deeper understanding for research and development professionals.

Introduction

Overactive bladder is a chronic condition characterized by symptoms of urinary urgency, frequency, and urge incontinence. The pathophysiology of OAB is primarily linked to involuntary contractions of the detrusor muscle, which is densely populated with muscarinic acetylcholine receptors, particularly the M3 subtype. Darifenacin (marketed as Enablex®) is an anticholinergic agent designed to selectively antagonize these M3 receptors, thereby increasing bladder capacity and reducing the frequency and urgency of urination. Its selectivity for the M3 receptor is a key characteristic that distinguishes it from other antimuscarinic drugs.

Mechanism of Action

Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, stimulates detrusor muscle contraction by binding to M3 receptors. Darifenacin blocks this interaction, leading to relaxation of the bladder smooth muscle. This antagonism results in an increased bladder capacity and a reduction in the number of involuntary detrusor contractions.

Signaling Pathway of M3 Receptor Antagonism

The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade.

Pharmacodynamics

Receptor Binding Affinity

In vitro studies have demonstrated darifenacin's high affinity for the M3 muscarinic receptor subtype compared to other subtypes (M1, M2, M4, and M5). This selectivity is thought to contribute to its favorable side-effect profile, as M1 receptors are involved in cognitive function and M2 receptors mediate cardiac function.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Darifenacin and Other Antimuscarinic Agents

| Compound | M1 | M2 | M3 | M4 | M5 | M3 Selectivity over M2 |

|---|---|---|---|---|---|---|

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 59-fold |

| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | 3-fold |

| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 13-fold |

Data presented as mean pKi values. A higher pKi value indicates greater binding affinity. Data sourced from competitive binding assays.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of darifenacin for human recombinant muscarinic receptor subtypes (M1-M5).

Materials:

-

CHO-K1 cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

-

[N-methyl-3H]-scopolamine ([3H]NMS) as the radioligand.

-

HEPES buffer (20 mM, pH 7.4).

-

Darifenacin and other test compounds at various concentrations.

-

Atropine (1 µM) to define non-specific binding.

-

Glass fiber filters and a scintillation counter.

Procedure:

-

Cell membranes from the CHO-K1 cell lines are prepared and homogenized.

-

Competition binding experiments are conducted by incubating the cell membranes with a fixed concentration of [3H]NMS (0.1-0.4 nM) and varying concentrations of the antagonist (e.g., darifenacin).

-

Incubations are carried out at 20°C in HEPES buffer.

-

Following incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of 1 µM atropine.

-

IC50 values (the concentration of antagonist that inhibits 50% of specific [3H]NMS binding) are calculated from the competition curves.

-

Ki values (inhibition constants) are derived from the IC50 values using the Cheng-Prusoff equation.

Urodynamic Effects

Cystometric studies in patients with involuntary detrusor contractions have shown that darifenacin treatment leads to an increased bladder capacity, a higher volume threshold for unstable contractions, and a reduced frequency of these contractions.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Darifenacin is administered as an extended-release tablet. Following oral administration, peak plasma concentrations are reached in approximately 7 hours, with steady-state concentrations achieved by the sixth day of dosing. The oral bioavailability is estimated to be between 15% and 19% for the 7.5 mg and 15 mg tablets, respectively. Darifenacin is highly protein-bound (approximately 98%), primarily to alpha-1-acid-glycoprotein.

The drug is extensively metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation. Approximately 60% of the metabolites are excreted in the urine and 40% in the feces. The elimination half-life after chronic dosing is approximately 13-19 hours.

Table 2: Summary of Darifenacin Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~7 hours |

| Oral Bioavailability | 15-19% |

| Protein Binding | ~98% |

| Volume of Distribution (Vss) | 163 L |

| Metabolism | Hepatic (CYP2D6, CYP3A4) |

| Elimination Half-life | 13-19 hours |

| Excretion | 60% urine, 40% feces |

Experimental Workflow: Pharmacokinetic Analysis

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of darifenacin in treating OAB. Long-term studies, extending up to two years, have shown sustained improvements in OAB symptoms, including a significant reduction in the number of urge incontinence episodes per week. In a study of patients dissatisfied with prior antimuscarinic therapy, treatment with darifenacin resulted in significant improvements in the Patient's Perception of Bladder Condition (PPBC) and other OAB symptoms.

The most commonly reported adverse events are consistent with its antimuscarinic properties and include dry mouth and constipation. Due to its M3 selectivity, darifenacin is believed to have a lower incidence of central nervous system side effects compared to non-selective agents.

Drug-Drug Interactions

Darifenacin's metabolism via CYP2D6 and CYP3A4 makes it susceptible to interactions with inhibitors and inducers of these enzymes. Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase darifenacin exposure. Caution is advised when darifenacin is used concomitantly with other anticholinergic agents, as this may increase the frequency and severity of side effects.

Conclusion

Darifenacin is a selective M3 muscarinic receptor antagonist with a well-defined pharmacological profile. Its high affinity for the M3 receptor subtype provides a targeted mechanism for the treatment of overactive bladder, leading to significant and sustained improvements in symptoms. The pharmacokinetic properties of the extended-release formulation allow for once-daily dosing. While classic antimuscarinic side effects can occur, its receptor selectivity may offer a favorable tolerability profile. This comprehensive guide provides essential technical information for researchers and clinicians involved in the study and application of darifenacin and related compounds.

References

In Vitro Characterization of Afacifenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of Afacifenacin (also known as Darifenacin), a potent and selective antagonist of the muscarinic M3 receptor. The information herein is curated for professionals in the fields of pharmacology and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes. This compound is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Its therapeutic effect is mediated by the blockade of M3 receptors in the detrusor muscle of the bladder, which are the primary mediators of bladder contraction.[4]

Core Pharmacological Profile: Competitive Antagonism at Muscarinic Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[5] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from exerting its effects, thereby attenuating cholinergically-mediated physiological responses, most notably the contraction of the urinary bladder's smooth muscle.

Quantitative Data Summary: Binding Affinity and Selectivity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been extensively studied using radioligand binding assays. These experiments are typically conducted using membrane preparations from Chinese hamster ovary (CHO) cells that have been engineered to express specific human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity Constant (Ki) | Selectivity Ratio (vs. M3) | Reference |

| M1 | ~9-fold lower than M3 | 9 | |

| M2 | ~59-fold lower than M3 | 59 | |

| M3 | High Affinity | 1 | |

| M4 | ~60-fold lower than M3 | 60 | |

| M5 | ~12-fold lower than M3 | 12 |

This compound demonstrates a pronounced selectivity for the M3 receptor subtype. In vitro studies have consistently shown a significantly higher affinity for the M3 receptor as compared to the M1, M2, M4, and M5 subtypes. This M3-selective profile is a key attribute, as it is believed to contribute to the drug's targeted efficacy in the bladder while minimizing the potential for side effects that can arise from the blockade of other muscarinic receptor subtypes in different organs. For example, the lower affinity for M1 and M2 receptors may account for the reduced incidence of adverse effects on cognitive function and cardiovascular parameters, respectively.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To quantify the binding affinity (expressed as the inhibition constant, Ki) of this compound for each of the five human muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells, each line stably transfected to express one of the five human muscarinic receptor subtypes (M1-M5), are cultured under standard conditions. Upon reaching confluence, the cells are harvested, and crude membrane preparations are isolated through a process of homogenization and differential centrifugation.

-

Competitive Binding Incubation: The prepared cell membranes are incubated in a buffered solution containing a known concentration of a specific tritiated radioligand and a range of concentrations of the unlabeled test compound, this compound. Commonly employed radioligands include the non-selective antagonist [3H]N-methylscopolamine (NMS), or subtype-preferring radioligands such as [3H]pirenzepine for M1, [3H]AF-DX 384 for M2, and [3H]4-DAMP for M3. These incubations are typically carried out at a controlled temperature (e.g., 22°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined by conducting the assay in the presence of a saturating concentration of a potent, non-labeled muscarinic antagonist, such as atropine. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The inhibition constant (Ki) is then derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.

Functional Assays: Phosphoinositide Turnover

Objective: To evaluate the functional antagonist activity of this compound at the M3 muscarinic receptor.

Methodology:

-

Cell Culture and Labeling: CHO cells expressing the human recombinant M3 receptor are cultured and pre-labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Agonist Stimulation and Antagonist Inhibition: The pre-labeled cells are then exposed to a muscarinic agonist, such as carbachol, in the presence of varying concentrations of this compound.

-

Measurement of Inositol Phosphate Accumulation: Activation of the M3 receptor by the agonist stimulates phospholipase C, which hydrolyzes PIP2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). The total accumulation of [3H]inositol phosphates is then quantified as a measure of receptor activation.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates is determined, and a concentration-response curve is generated to calculate the functional affinity of the antagonist.

Visualizations: Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling and Inhibition by this compound

Caption: M3 muscarinic receptor signaling and its inhibition by this compound.

General Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. go.drugbank.com [go.drugbank.com]

The Modulatory Role of Selective M3 Receptor Antagonists on Bladder Afferent Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology is complex and involves both myogenic and neurogenic mechanisms.[2][3] A key element in the manifestation of OAB symptoms is the sensitization of bladder afferent pathways, which transmit sensory information from the bladder to the central nervous system.[3][4] This guide explores the effect of selective M3 muscarinic receptor antagonists, with a focus on darifenacin as a representative agent, on these critical neural pathways. Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor subtype, which is the primary mediator of bladder muscle contraction.

Core Mechanism of Action

The detrusor muscle of the bladder is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh stimulates M3 muscarinic receptors on the detrusor smooth muscle, leading to contraction and micturition. In OAB, involuntary detrusor contractions are a hallmark. Selective M3 receptor antagonists like darifenacin competitively block the binding of ACh to M3 receptors, thereby reducing these involuntary contractions and increasing bladder capacity.

Beyond the direct effect on the detrusor muscle, emerging evidence suggests that M3 receptors are also involved in modulating bladder afferent nerve activity. The urothelium and suburothelial layers contain M3 receptors, and their stimulation may lead to the release of signaling molecules, such as ATP, which in turn activate afferent nerve endings. By blocking these M3 receptors, selective antagonists can indirectly reduce afferent nerve firing, thus diminishing the sensation of urgency.

Quantitative Data on Afferent Nerve Modulation

Preclinical studies have provided quantitative insights into the effects of selective M3 antagonists on bladder afferent nerve activity. The following tables summarize key findings from a study investigating the impact of darifenacin on Aδ and C-fiber activity in the rat pelvic nerve.

Table 1: Effect of Darifenacin on Aδ-Fiber Activity in Rat Bladder

| Time After Administration | Afferent Nerve Activity (% of Control) | P-value |

| 30 min | 86 ± 27% | >0.05 |

| 60 min | 69 ± 32% | <0.05 |

| 90 min | 56 ± 36% | <0.05 |

| 120 min | 61 ± 49% | >0.05 |

Table 2: Effect of Darifenacin on C-Fiber Activity in Rat Bladder

| Time After Administration | Afferent Nerve Activity (% of Control) | P-value |

| 30 min | 70 ± 39% | <0.05 |

| 60 min | 57 ± 49% | <0.05 |

| 90 min | 45 ± 42% | <0.01 |

| 120 min | 47 ± 43% | <0.01 |

These data indicate that darifenacin significantly reduces the firing rate of both Aδ and C-fibers, with a more pronounced and sustained effect on C-fibers, which are often associated with nociceptive and pathological signaling.

Table 3: Muscarinic Receptor Selectivity Profile of Darifenacin

| Receptor Subtype | Selectivity vs. M3 |

| M1 | Lower affinity |

| M2 | Lower affinity |

| M4 | 59-fold lower affinity |

| M5 | 12-fold lower affinity |

This high selectivity for the M3 receptor subtype is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects mediated by other muscarinic receptor subtypes, such as those in the central nervous system (M1) and heart (M2).

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the effects of selective M3 antagonists on bladder afferent pathways.

In-vivo Single-Fiber Recording of Bladder Afferent Nerves in Rats

This protocol is based on the methodology described for investigating the effects of darifenacin on bladder afferent activity.

1. Animal Preparation:

-

Female Sprague-Dawley rats are anesthetized.

-

A tracheal cannula is inserted to ensure a clear airway.

-

The abdomen is opened via a midline incision, and the bladder and pelvic nerves are exposed.

2. Bladder Catheterization:

-

A catheter is inserted into the bladder through the dome for bladder filling and pressure measurement.

3. Nerve Dissection and Fiber Isolation:

-

The L6 dorsal root is exposed via laminectomy.

-

Fine filaments are teased from the dorsal root and placed on a recording electrode.

-

Single afferent fibers innervating the bladder are identified by their response to bladder distension.

4. Data Recording:

-

Bladder pressure and afferent nerve activity are recorded simultaneously.

-

The bladder is filled with saline at a constant rate to evoke nerve firing.

-

Baseline afferent activity is recorded.

5. Drug Administration:

-

Darifenacin (e.g., 0.1 mg/kg) is administered intravenously.

-

Afferent nerve activity is recorded at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).

6. Data Analysis:

-

The firing frequency of single units is analyzed.

-

Fibers are classified as Aδ or C-fibers based on their conduction velocity.

-

Changes in afferent activity after drug administration are compared to baseline levels.

Radioligand Binding Assays for Receptor Selectivity

This protocol outlines the general procedure for determining the binding affinity of a compound to different muscarinic receptor subtypes.

1. Membrane Preparation:

-

Cell lines expressing specific human muscarinic receptor subtypes (M1-M5) are cultured.

-

Cell membranes are harvested and prepared.

2. Binding Assay:

-

Membrane preparations are incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine).

-

Increasing concentrations of the test compound (e.g., darifenacin) are added to compete with the radioligand for receptor binding.

3. Measurement of Radioactivity:

-

After incubation, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value to represent the affinity of the compound for the receptor subtype.

-

Selectivity is determined by comparing the Ki values across the different receptor subtypes.

Visualizations

Signaling Pathway of M3 Receptor Antagonism in the Bladder

Caption: M3 receptor antagonist blocks ACh, inhibiting bladder contraction and afferent signaling.

Experimental Workflow for In-Vivo Afferent Nerve Recording

Caption: Workflow for in-vivo bladder afferent nerve activity recording in response to a drug.

Logical Relationship in OAB Pathophysiology and Treatment

Caption: M3 antagonists alleviate OAB symptoms by targeting both motor and sensory pathways.

Conclusion

Selective M3 muscarinic receptor antagonists, exemplified by darifenacin, represent a cornerstone in the pharmacological management of overactive bladder. Their mechanism of action extends beyond the direct relaxation of the detrusor muscle to include the modulation of bladder afferent pathways. The quantitative data from preclinical studies demonstrate a significant reduction in the firing of both Aδ and C-fibers, providing a neurophysiological basis for the observed clinical efficacy in reducing urgency and frequency. The detailed experimental protocols provided herein offer a framework for future research in this area, enabling the continued development of more targeted and effective therapies for OAB. The high selectivity of agents like darifenacin for the M3 receptor underscores a key strategy in drug development to maximize therapeutic benefit while minimizing off-target side effects.

References

- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurophysiological modeling of bladder afferent activity in the rat overactive bladder model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bladder Afferent Signaling: Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afferent Nerve Regulation of Bladder Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Afacifenacin: A Look into a Novel Urological Agent

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This technical guide addresses the current public knowledge surrounding Afacifenacin, a therapeutic agent for overactive bladder (OAB), and delves into the well-established structural activity relationship (SAR) of Darifenacin, a related compound in the same therapeutic class.

This compound: An Agent of Limited Disclosure

This compound, also known as SMP-986, emerged from a collaboration between Dainippon Sumitomo Pharma (now Sumitomo Pharma) and Nippon Shinyaku.[1] Publicly available information from 2013 positioned this compound as a promising candidate for the treatment of OAB, having reached Phase II clinical trials in the United States, Europe, and Japan.[1]

What set this compound apart was its proposed dual mechanism of action: a non-selective muscarinic receptor antagonism combined with the inhibition of the bladder afferent pathway via sodium channel blockade.[1] This combination held the potential for a more comprehensive treatment of OAB symptoms, including urinary urgency, frequency, and incontinence, with a potentially lower incidence of side effects like dry mouth that are common with purely antimuscarinic agents.[1]

Despite this intriguing profile, detailed information regarding the chemical structure, synthesis, and, most critically, the structural activity relationship of this compound has not been made publicly available. Without the foundational knowledge of its molecular scaffold and the impact of structural modifications on its dual activities, a comprehensive SAR analysis remains elusive.

Darifenacin: A Case Study in M3 Receptor Selectivity

In contrast to the opacity surrounding this compound, Darifenacin is a well-documented and widely used M3 selective muscarinic receptor antagonist for the treatment of OAB.[1] Its established SAR provides valuable insights for drug development professionals working in this therapeutic area. Darifenacin's chemical structure is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide.

Mechanism of Action

Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. The M3 receptor subtype is the primary mediator of bladder smooth muscle contraction (detrusor muscle). By selectively blocking these receptors, Darifenacin leads to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.

Structural Activity Relationship of Darifenacin Analogs

The SAR of Darifenacin and related compounds highlights key structural features essential for M3 receptor affinity and selectivity.

| Moiety | Structural Feature | Impact on Activity |

| Diphenylacetamide | Two phenyl rings attached to a quaternary carbon bearing an amide group. | Crucial for high-affinity binding to the muscarinic receptor. The lipophilic nature of the phenyl groups likely engages with hydrophobic pockets within the receptor. |

| Pyrrolidine Ring | A five-membered saturated nitrogen-containing ring. The (S)-enantiomer is the more active form. | Acts as a central scaffold. The tertiary amine is essential for interaction with the receptor, likely forming an ionic bond with an aspartate residue in the binding site. |

| Ethyl Linker | A two-carbon chain connecting the pyrrolidine nitrogen to the dihydrobenzofuran group. | The length of the linker is important for optimal positioning of the terminal aromatic group within the receptor. |

| Dihydrobenzofuran Group | A bicyclic aromatic ether. | Contributes to the overall lipophilicity and may engage in additional hydrophobic or van der Waals interactions within the receptor, enhancing binding affinity and selectivity. |

A generalized SAR for Darifenacin-like molecules can be summarized as follows:

-

Quaternary Carbon with Aromatic Rings: Essential for high potency.

-

Tertiary Amine: A key pharmacophoric feature for muscarinic antagonists.

-

Optimal Linker Length: A two- to three-atom chain between the amine and the terminal aromatic group is generally preferred.

-

Terminal Aromatic/Heterocyclic System: Influences selectivity and overall affinity.

Experimental Protocols

The determination of the binding affinity and selectivity of muscarinic receptor antagonists like Darifenacin typically involves competitive radioligand binding assays.

Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing recombinant human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compounds (e.g., Darifenacin and its analogs).

-

Atropine (a non-selective muscarinic antagonist for determining non-specific binding).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Control Wells: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data: Muscarinic Receptor Binding Affinities

The following table summarizes the reported binding affinities (pKi values) of Darifenacin for the five human muscarinic receptor subtypes. The pKi is the negative logarithm of the Ki value, with higher values indicating greater binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

Data compiled from publicly available pharmacological studies.

These data quantitatively demonstrate Darifenacin's high affinity and selectivity for the M3 receptor subtype over the other muscarinic receptor subtypes. Specifically, it shows a significantly higher affinity for M3 receptors compared to M2 receptors, which are predominant in the heart, and M1 receptors, which are involved in cognitive function. This selectivity profile is consistent with its clinical efficacy in treating OAB with a reduced risk of certain side effects.

References

Preclinical Studies on Afacifenacin: A Technical Overview

Notice: As of late 2025, detailed preclinical data on Afacifenacin, a novel anticholinergic agent for the treatment of overactive bladder (OAB), is not extensively available in the public domain. The compound is noted to be in early-stage development, with most proprietary data held by the developing pharmaceutical entity.

To provide a comprehensive technical guide for researchers, scientists, and drug development professionals, this document will detail the preclinical assessment of a representative and well-characterized M3 muscarinic receptor antagonist, Darifenacin . The methodologies, data presentation, and signaling pathways described herein are illustrative of the standard preclinical evaluation for a compound in this therapeutic class and are anticipated to be analogous to the studies this compound is undergoing.

Introduction to M3 Receptor Antagonists for Overactive Bladder

Overactive bladder is a clinical syndrome characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is richly innervated by the parasympathetic nervous system. Acetylcholine (ACh) released from parasympathetic nerves stimulates muscarinic receptors on the detrusor smooth muscle, with the M3 subtype being the primary mediator of bladder contraction.

M3 selective receptor antagonists, like Darifenacin and presumably this compound, are designed to competitively block the action of ACh at M3 receptors in the bladder. This antagonism leads to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB. A key objective in the preclinical development of these agents is to demonstrate selectivity for the M3 receptor to minimize side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M1 in the brain, M2 in the heart).

Preclinical Pharmacology of Darifenacin

In Vitro Receptor Binding and Selectivity

Preclinical evaluation of M3 receptor antagonists begins with in vitro studies to determine the compound's binding affinity and selectivity for the target receptor. These studies typically involve radioligand binding assays using cell lines expressing recombinant human muscarinic receptor subtypes.

| Receptor Subtype | Darifenacin Ki (nM) | Fold Selectivity (vs. M3) |

| M3 | 0.8 | - |

| M1 | 9.0 | 11.3 |

| M2 | 47 | 58.8 |

| M4 | 47 | 58.8 |

| M5 | 10.0 | 12.5 |

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for different muscarinic receptor subtypes.

-

Methodology:

-

Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with human M1, M2, M3, M4, or M5 receptors are prepared.

-

Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Following incubation, bound and free radioligand are separated by rapid filtration.

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Models of Detrusor Overactivity

Animal models are essential for evaluating the in vivo efficacy of candidate drugs for OAB. Common models include those with surgically-induced bladder outlet obstruction or chemically-induced bladder irritation.

Experimental Protocol: Cystometry in Anesthetized Rats

-

Objective: To assess the effect of the test compound on bladder function, including bladder capacity, voiding pressure, and non-voiding contractions.

-

Methodology:

-

Female Sprague-Dawley rats are anesthetized (e.g., with urethane).

-

A catheter is inserted into the bladder via the urethra or directly through the dome for saline infusion and pressure measurement. A second catheter may be placed in a femoral vein for drug administration.

-

The bladder is continuously filled with saline at a constant rate to elicit rhythmic bladder contractions.

-

Baseline cystometric parameters are recorded, including bladder capacity (infused volume at the onset of micturition), micturition pressure, and the frequency and amplitude of non-voiding contractions.

-

The test compound is administered intravenously, and cystometric parameters are recorded for a defined period to assess drug effect.

-

Preclinical Pharmacokinetics of Darifenacin

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in several animal species, including rodents and non-rodents.

| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | Oral | 1.5 | 150 | 450 | 30 |

| Dog | Oral | 2.0 | 100 | 600 | 25 |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Objective: To determine key pharmacokinetic parameters of the test compound following oral and intravenous administration.

-

Methodology:

-

Male and female rats are fasted overnight prior to dosing.

-

A cannula is surgically implanted in the jugular vein for serial blood sampling.

-

For oral administration, the compound is administered by gavage. For intravenous administration, the compound is infused through a separate cannula.

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma concentrations of the parent drug and major metabolites are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters (Tmax, Cmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.

-

Preclinical Toxicology of Darifenacin

Toxicology studies are performed to identify potential adverse effects of a drug candidate and to determine a safe dose for first-in-human studies. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

| Study Type | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Single Dose Toxicity | Rat, Dog | 24 hours | Low acute toxicity. | >100 mg/kg |

| Repeat Dose Toxicity | Rat | 4 weeks | At high doses, decreased body weight gain, increased liver weight. | 10 mg/kg/day |

| Repeat Dose Toxicity | Dog | 4 weeks | At high doses, mydriasis, decreased heart rate. | 5 mg/kg/day |

| Safety Pharmacology | Dog | - | No significant effects on cardiovascular, respiratory, or central nervous systems at therapeutic doses. | - |

| Genotoxicity | In vitro, in vivo | - | No evidence of mutagenic or clastogenic potential. | - |

| Carcinogenicity | Rat, Mouse | 2 years | No evidence of carcinogenicity. | - |

Experimental Protocol: 4-Week Repeat Dose Oral Toxicity Study in Rats

-

Objective: To evaluate the potential toxicity of the test compound when administered daily for 28 days.

-

Methodology:

-

Groups of male and female rats are administered the test compound daily by oral gavage at three different dose levels (low, mid, and high) and a control group receives the vehicle.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Ophthalmoscopic examinations are performed before and at the end of the study.

-

At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

A recovery group may be included to assess the reversibility of any observed effects.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of M3 Receptor Antagonism

Experimental Workflow for Preclinical Efficacy Testing

Conclusion

The preclinical development of a novel M3 muscarinic receptor antagonist such as this compound involves a rigorous and systematic evaluation of its pharmacology, pharmacokinetics, and toxicology. The data generated from these studies are critical for establishing the compound's mechanism of action, efficacy, and safety profile, and for supporting the initiation of clinical trials in humans. While specific data for this compound remains largely proprietary, the preclinical profile of Darifenacin serves as an excellent model for the types of studies, experimental designs, and data outcomes that are integral to the successful development of new therapies for overactive bladder. As this compound progresses through development, it is anticipated that its preclinical data will be disseminated in scientific literature and regulatory submissions, providing a clearer picture of its therapeutic potential.

A Technical Guide to Determining Muscarinic Receptor Binding Affinity: A Case Study with Darifenacin

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies employed to characterize the binding affinity of antagonists to muscarinic acetylcholine receptors (mAChRs). Due to the lack of available data for a compound named "Afacifenacin," this document will utilize Darifenacin, a well-characterized M3 selective muscarinic receptor antagonist, as a case study to illustrate the core concepts and experimental procedures. Darifenacin is used in the treatment of overactive bladder.[1][2][3]

Introduction to Muscarinic Receptors and Antagonist Binding

Muscarinic receptors are a subtype of acetylcholine receptors involved in a wide range of physiological functions. They are G-protein coupled receptors (GPCRs) with five subtypes, designated M1 through M5, each exhibiting distinct tissue distribution and signaling pathways.[4] The development of subtype-selective antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. The M3 receptor, for instance, is a primary target for treating overactive bladder as it is largely responsible for detrusor muscle contraction.[5]

The binding affinity of a drug to its receptor is a critical parameter, quantifying the strength of the interaction. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value (and consequently a higher pKi) indicates a higher binding affinity.

Quantitative Binding Affinity of Darifenacin

The binding profile of Darifenacin across the five human muscarinic receptor subtypes has been extensively studied. The following table summarizes its affinity (pKi) values, demonstrating its selectivity for the M3 receptor.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

In vitro studies have shown that darifenacin has a significantly greater affinity for the M3 receptor compared to the other muscarinic receptor subtypes. Specifically, it has been reported to have a 9- and 12-fold greater affinity for M3 compared to M1 and M5, and a 59-fold greater affinity for M3 compared to both M2 and M4.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinities for muscarinic antagonists like Darifenacin is commonly performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Darifenacin) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.

Materials and Reagents

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: A tritiated, non-selective muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]NMS).

-

Competitor: The unlabeled antagonist being tested (e.g., Darifenacin) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist like atropine (e.g., 1 µM) to determine the amount of non-specific binding of the radioligand.

-

Incubation Buffer: Typically a buffered solution such as HEPES, pH 7.4.

-

Filtration Apparatus: A cell harvester or multiwell filter plates (e.g., glass fiber filters) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Incubation Setup: In a multiwell plate, combine the cell membranes expressing the target muscarinic receptor subtype, a fixed concentration of the radioligand (e.g., [³H]NMS), and varying concentrations of the competitor (Darifenacin). Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 20-22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of muscarinic receptors is crucial for interpreting the functional consequences of antagonist binding. The five subtypes couple to different G-proteins, leading to distinct cellular responses.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels.

The following diagrams illustrate the canonical signaling pathways for the two main groups of muscarinic receptors.

Conclusion

The characterization of a compound's binding affinity to muscarinic receptor subtypes is a fundamental step in the development of selective antagonists. Through well-established techniques like competitive radioligand binding assays, researchers can obtain precise quantitative data, such as the Ki values for Darifenacin presented herein. This information, combined with an understanding of the downstream signaling pathways, provides a robust framework for evaluating the pharmacological profile of novel drug candidates and predicting their therapeutic potential and possible side effects.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 3. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

Methodological & Application

Application Notes and Protocols for Darifenacin (Afacifenacin) in In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Darifenacin, likely the intended compound for the misspelled "Afacifenacin," is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4] In non-clinical animal models and human studies, it is primarily investigated for its effects on overactive bladder (OAB), where it reduces involuntary contractions of the detrusor muscle.[5] The M3 receptors are the main mediators of bladder contraction. Darifenacin's selectivity for the M3 receptor subtype is intended to minimize side effects associated with the blockade of other muscarinic receptors in the central nervous system (M1) and heart (M2). These notes provide an overview of dosages, experimental protocols, and the underlying signaling pathway relevant to in vivo animal studies of Darifenacin.

Mechanism of Action: M3 Receptor Antagonism

Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. Darifenacin blocks this interaction, leading to muscle relaxation and an increase in bladder capacity. This selective action alleviates the symptoms of overactive bladder, such as urinary urgency and frequency. The downstream signaling involves the inhibition of acetylcholine-induced phosphorylation of key kinases like p38, ERK1/2, and Akt.

Dosage for In Vivo Animal Studies

The appropriate dosage of Darifenacin varies significantly depending on the animal model, the route of administration, and the objective of the study (e.g., efficacy, toxicology). The following tables summarize dosages reported in various preclinical studies.

Table 1: Efficacy Studies in Animal Models

| Animal Species | Model | Route of Administration | Dosage Range | Key Findings | Reference |

| Rabbit (NZ White) | Overactive Bladder (OAB) | Intravenous (IV) | 0.003 - 0.09 mg/kg | Potent inhibition of OAB frequency; greater potency in females. | |